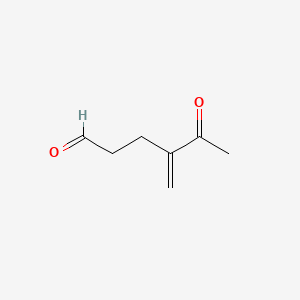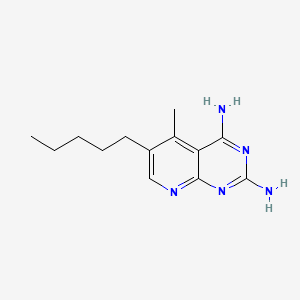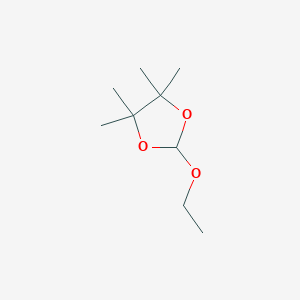
2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.2374 . It is a dioxolane derivative, characterized by its unique structure that includes an ethoxy group and four methyl groups attached to the dioxolane ring. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane typically involves the cyclization of glycol monoesters. One common method includes the reaction of ethyl vinyl ether with pinacol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted dioxolanes .
Scientific Research Applications
2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in biochemical assays and as a stabilizer for certain biological samples.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane involves its interaction with specific molecular targets. The ethoxy group and the dioxolane ring play crucial roles in its reactivity and interaction with other molecules. The pathways involved may include nucleophilic attack, electrophilic substitution, and radical formation .
Comparison with Similar Compounds
- 2-Methoxy-4,4,5,5-tetramethyl-1,3-dioxolane
- 2-Allyl-4,4,5,5-tetramethyl-1,3-dioxolane
- 2-Chloro-4,4,5,5-tetramethyl-1,3-dioxolane
Comparison: Compared to these similar compounds, 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane is unique due to its ethoxy group, which imparts different chemical properties and reactivity. For instance, the presence of the ethoxy group can influence the compound’s solubility, boiling point, and reactivity in substitution reactions .
Properties
CAS No. |
2203-73-8 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3/c1-6-10-7-11-8(2,3)9(4,5)12-7/h7H,6H2,1-5H3 |
InChI Key |
OIANMOSENHQVOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OC(C(O1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


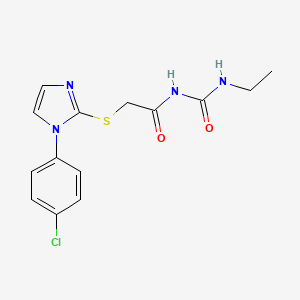
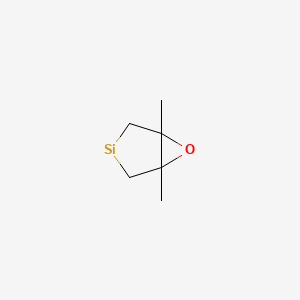
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)
![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
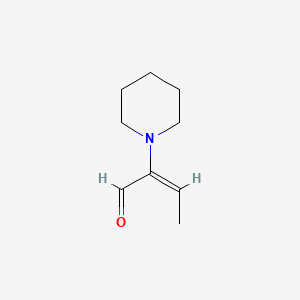
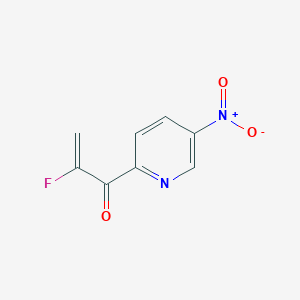
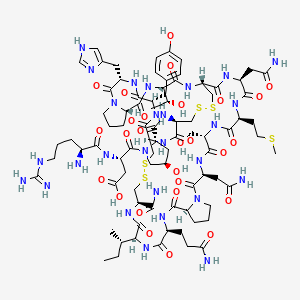

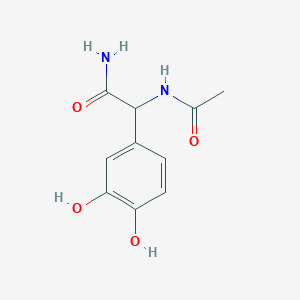
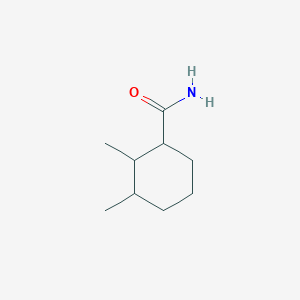
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
